molecular formula C11H22O3Si B14343692 [2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane CAS No. 95097-52-2

[2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane

Cat. No.: B14343692
CAS No.: 95097-52-2
M. Wt: 230.38 g/mol
InChI Key: HXSQYLVIFHUAEI-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylsilane: is an organosilicon compound characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a trimethoxysilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylsilane typically involves the reaction of cyclohexene with an appropriate ethylating agent, followed by the introduction of the trimethoxysilane group. One common method involves the use of a Grignard reagent, where cyclohexene is first converted to a cyclohexylmagnesium bromide intermediate. This intermediate is then reacted with ethyl bromide to form the desired ethylated product. Finally, the trimethoxysilane group is introduced through a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .

Industrial Production Methods

Industrial production of 2-(Cyclohex-1-en-1-yl)ethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylsilane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The trimethoxysilane group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles like sodium iodide (NaI) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Cyclohexenone or cyclohexanol derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylsilane: finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive trimethoxysilane group. This group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of cross-linked polymer networks .

Comparison with Similar Compounds

2-(Cyclohex-1-en-1-yl)ethylsilane: can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-(Cyclohex-1-en-1-yl)ethylsilane , such as its specific reactivity and versatility in various applications.

Properties

CAS No.

95097-52-2

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

2-(cyclohexen-1-yl)ethyl-trimethoxysilane

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3

InChI Key

HXSQYLVIFHUAEI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CCCCC1)(OC)OC

Origin of Product

United States

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